
4-Iodo-2,5-dimethoxyphenylisopropylamine
Overview
Description
Synthesis Analysis
The synthesis of 4-Iodo-2,5-dimethoxyphenylisopropylamine-related compounds often involves regioselective ortho-manganation of meta-substituted acetophenones and isopropyl benzoates, followed by iodine chloride-mediated iodo-demanganation. This method allows for the introduction of iodine into the compound, creating a key intermediate for further chemical transformations (Cooney et al., 2001). Additionally, iodolactonisation reactions catalyzed by 4-(dimethylamino)pyridine under neutral conditions at room temperature have been applied to synthesize gamma-lactones and delta-lactones, indicating a versatile approach to synthesizing iodine-containing compounds (Meng et al., 2015).
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of an iodine atom attached to the aromatic ring, which is further substituted with two methoxy groups. This structure is pivotal for its reactivity and the types of chemical reactions it can participate in. The electronic effects of the iodine and methoxy groups significantly influence the electron density of the aromatic system, affecting its interaction with various reagents.
Chemical Reactions and Properties
This compound participates in a variety of chemical reactions, leveraging the iodine atom for further functionalization. Iodine serves as a good leaving group in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles into the aromatic system. Moreover, the compound can undergo oxidative aromatization, leading to the synthesis of complex heterocyclic structures, showcasing its versatility in organic synthesis (Okitsu et al., 2011).
Scientific Research Applications
Synthesis and Body Distribution for Brain Imaging : 4-Iodo-2,5-dimethoxyphenylisopropylamine has been synthesized with iodine-131 for potential use in brain imaging. This compound showed a significant concentration in the lungs and brain, suggesting its utility in nuclear medicine for brain scanning (Braun, Shulgin, Braun, & Sargent, 1977).
Binding to Serotonin Receptors : Research indicates that compounds like this compound bind selectively to 5HT2 receptors. These findings are crucial in understanding the compound's psychotomimetic effects and potential applications in receptor localization studies (McKenna, Mathis, Shulgin, Sargent, & Saavedra, 1987).
Potential for Imaging and Metabolic Studies : The iodinated catecholamine congener, this compound, shows promise for imaging and metabolic studies of the brain and lung. Its notable uptake in the retina suggests potential applications in various medical imaging scenarios (Sargent, Budinger, Braun, Shulgin, & Braun, 1978).
Synthesis for Psychotomimetic Studies : The synthesis of this compound, incorporating radioisotope iodine-123, provides a tool for psychotomimetic agent studies. Its synthesis and subsequent studies can help understand its effects on the brain (Braun, Shulgin, & Sargent, 1978).
Analysis in Forensic Toxicology : The compound has been analyzed in the context of forensic toxicology, particularly for the detection of phenethylamine-type designer drugs. This is crucial for screening and identifying illicit substances (Kanai et al., 2008).
In Vivo Pharmacodynamics : Studies have explored the in vivo pharmacodynamics of similar compounds, which could provide insights into the effects and distribution of this compound in the human body (Sargent et al., 1975).
Mechanism of Action
Target of Action
The primary target of 4-Iodo-2,5-dimethoxyphenylisopropylamine (also known as DOI) is the 5-HT2A receptor , a subtype of the serotonin receptors . This receptor plays a crucial role in the function and distribution of serotonin in the brain, affecting mood, cognition, and perception .
Mode of Action
DOI acts as an agonist at the 5-HT2A receptor . This means it binds to the receptor and activates it, mimicking the action of the natural neurotransmitter, serotonin . The activation of 5-HT2A receptors has been associated with the hallucinogenic effects of DOI .
Biochemical Pathways
Upon activation of the 5-HT2A receptor, DOI triggers a cascade of biochemical reactions. It has been reported to regulate Brain-Derived Neurotrophic Factor (BDNF) expression within key limbic neurocircuits, including the prefrontal cortex and hippocampus . BDNF is a protein that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses .
Pharmacokinetics
It’s known that the compound can cross the blood-brain barrier due to its lipophilic nature . More research is needed to fully understand the pharmacokinetics of DOI.
Result of Action
The activation of 5-HT2A receptors by DOI leads to a variety of molecular and cellular effects. It influences synaptic plasticity, neuronal survival, and progenitor turnover . At the organismal level, it affects cognitive, anxiety, depressive, and psychosis-related behaviors .
Safety and Hazards
Future Directions
The synthesis of 4-Iodo-2,5-dimethoxyphenylisopropylamine incorporating the radioisotope 123 I (T½ 13 h) suggests potential applications in diverse research areas, from neuroscience to medicinal chemistry . The hallucinogenic effects of these drugs in humans are mediated in whole or in part via 5-HT2 receptors . Therefore, future studies could focus on further understanding the role of 5-HT2 receptors in the hallucinogenic effects of these drugs .
Biochemical Analysis
Biochemical Properties
4-Iodo-2,5-dimethoxyphenylisopropylamine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to act as a potent agonist of the serotonin receptors, particularly the 5-HT2A, 5-HT2B, and 5-HT2C receptors . These interactions lead to the modulation of neurotransmitter release and signal transduction pathways. Additionally, this compound has been shown to inhibit tumor necrosis factor-alpha (TNF-α) inflammation at picomolar concentrations .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with serotonin receptors can lead to altered intracellular calcium levels and activation of downstream signaling cascades . This compound has also been observed to affect gene expression related to inflammatory responses and neurotransmitter synthesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with serotonin receptors. As an agonist, it activates these receptors, leading to conformational changes and subsequent activation of G-proteins . This activation triggers a series of intracellular events, including the release of secondary messengers such as inositol triphosphate (IP3) and diacylglycerol (DAG), which further propagate the signal . Additionally, this compound can inhibit or activate specific enzymes, influencing metabolic pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound can be rapidly synthesized and labeled with radioisotopes for imaging purposes . Its relatively short half-life requires careful handling and timely application in experimental setups .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while at higher doses, it can lead to toxic or adverse effects. For example, high doses of this compound have been associated with neurotoxicity and behavioral changes in animal studies . Understanding the dosage-dependent effects is crucial for determining the compound’s safety and efficacy.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes hydroxylation and O-demethylation, primarily mediated by cytochrome P450 enzymes such as CYP1A2, CYP3A4, CYP2C9, and CYP2C19 . These metabolic processes affect the compound’s bioavailability and activity within the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. The compound’s localization and accumulation can influence its pharmacological effects. For instance, its uptake in the brain and lung has been observed in imaging studies . Understanding the transport mechanisms is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can affect its interactions with biomolecules and subsequent biochemical effects .
properties
IUPAC Name |
1-(4-iodo-2,5-dimethoxyphenyl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16INO2/c1-7(13)4-8-5-11(15-3)9(12)6-10(8)14-2/h5-7H,4,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMZUEKZENQUJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1OC)I)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7040520 | |
| Record name | 2,5-Dimethoxy-4-iodoamphetamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7040520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
64584-34-5 | |
| Record name | DOI | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64584-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Iodo-2,5-dimethoxyphenylisopropylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064584345 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dimethoxy-4-iodoamphetamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7040520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DOI | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OOM10GW9UE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-Iodo-2,5-dimethoxyphenylisopropylamine interact with its target and what are the downstream effects?
A1: this compound (DOI) primarily acts as a potent agonist at the serotonin 5-HT2A receptor subtype. [5] This interaction leads to the activation of downstream signaling pathways associated with 5-HT2A receptors, including phospholipase C activation and subsequent intracellular calcium release. [5] These effects are believed to contribute to the psychoactive properties of DOI, although the exact mechanisms underlying its hallucinogenic effects are still under investigation.
Q2: Does DOI have reinforcing effects similar to other psychoactive substances?
A2: Studies in rhesus monkeys with prior exposure to 3,4-methylenedioxymethamphetamine (MDMA) examined the reinforcing effects of DOI. Interestingly, DOI failed to produce reliable self-administration behavior in these animals. [2] While other hallucinogenic compounds like N,N-dimethyltryptamine (DMT), mescaline, and psilocybin led to transient self-administration in some monkeys, DOI did not elicit such responses. [2] This suggests that DOI may have weak or mixed reinforcing and aversive effects compared to other hallucinogens.
Q3: Has prenatal exposure to selective serotonin reuptake inhibitors (SSRIs) been linked to changes in 5-HT2A/2C receptors in offspring?
A3: Research using fluoxetine, an SSRI, showed that prenatal exposure led to delayed decreases in 5-HT2A/2C receptor density and function in male rat offspring. [4] Specifically, at postnatal day 70, male progeny of fluoxetine-treated dams exhibited a 35% reduction in hypothalamic 5-HT2A/2C receptor density and a 58% attenuation in the adrenocorticotropin response to DOI. [4] These findings highlight the potential long-term impact of prenatal SSRI exposure on the development and function of the serotonergic system, particularly in males.
Q4: Can DOI differentiate between different 5-HT2 receptor subtypes?
A4: Comparative studies using radioligand binding assays with [125I]-DOI and [3H]-ketanserin revealed differences in their binding profiles, suggesting the existence of distinct 5-HT2 receptor subtypes. [5] While [125I]-DOI labeled a site with high affinity for serotonin and DOI analogs (termed 5-HT2A), [3H]-ketanserin displayed a distinct binding profile, labeling both the putative 5-HT2A site and a separate site (termed 5-HT2B). [5] These findings contributed significantly to understanding the heterogeneity of 5-HT2 receptors and facilitated the development of more selective pharmacological tools.
- [1] Winchell HS, et al. An iodinated catecholamine congener for brain imaging and metabolic studies. J Nucl Med. 1980;21(10):947-52.
- [2] Fantegrossi WE, et al. Transient reinforcing effects of phenylisopropylamine and indolealkylamine hallucinogens in rhesus monkeys. Behav Pharmacol. 2004;15(2):151-8.
- [3] Winchell HS, et al. Iodinated catecholamine congener for brain imaging and metabolic studies. [/sup 123/I, /sup 131/I, dogs, monkeys]. J Nucl Med. 1980 Oct;21(10):947-52.
- [4] McCabe KL, et al. Delayed decreases in brain 5-hydroxytryptamine2A/2C receptor density and function in male rat progeny following prenatal fluoxetine. J Pharmacol Exp Ther. 2001;299(2):605-12.
- [5] Hoyer D, et al. Differentiation of 5-hydroxytryptamine2 receptor subtypes using 125I-R-(-)2,5-dimethoxy-4-iodo-phenylisopropylamine and 3H-ketanserin. Mol Pharmacol. 1990;38(1):187-96.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4S,5R,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol](/img/structure/B1200408.png)


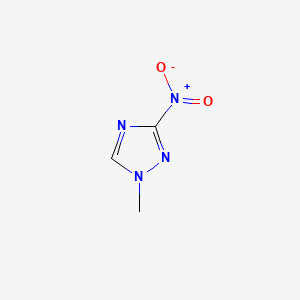

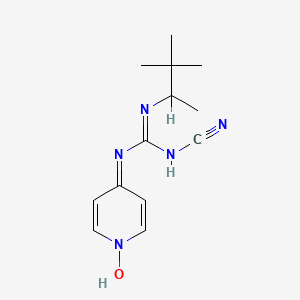

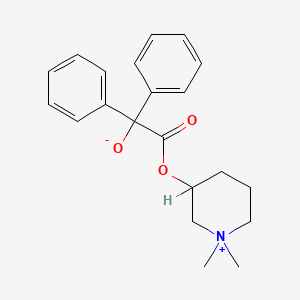
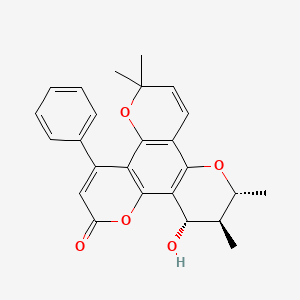
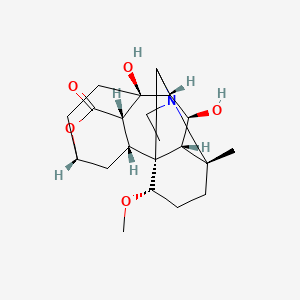
![2,3-Dioxabicyclo[2.2.1]heptane](/img/structure/B1200427.png)

